molecular formula C20H17N3O3 B2577996 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260733-42-3

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2577996
CAS RN: 1260733-42-3
M. Wt: 347.374
InChI Key: LFDNDONVRBCAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

Quinoxaline-based 1,3,4-oxadiazoles, including compounds structurally similar to the one , have demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings highlight their potential as effective agents against a range of microbial and protozoal infections. The lead compound from one study showed significant in vivo antiprotozoal activity against T. cruzi in a short-term model, suggesting a potential pathway for developing new treatments for Chagas disease (Patel et al., 2017).

Anticancer Potential

Research into quinoline–indole–oxadiazole hybrids has uncovered their significant in vitro cytotoxic potential against breast adenocarcinoma (MCF7) and normal kidney (vero) cell lines. One such compound exhibited a low IC50 value and a high selectivity index to MCF7 cells, demonstrating its potential as an anticancer agent. This compound also showed a capability to block mitotic progression, indicating its potential role as a tubulin inhibitor and offering insights into developing new cancer treatments (Kamath et al., 2016).

Antioxidant and Antitumor Activities

A series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, were synthesized and evaluated for their antioxidant properties and cytotoxicity. These compounds showed moderate to high activities, highlighting their potential as both antioxidants and antitumor agents. Such derivatives could contribute valuable insights into the development of new therapeutic agents for managing oxidative stress-related diseases and cancer (Fadda et al., 2011).

properties

IUPAC Name

3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12(2)25-14-9-7-13(8-10-14)19-22-20(26-23-19)16-11-21-17-6-4-3-5-15(17)18(16)24/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDNDONVRBCAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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